molecular formula C13H14O6 B7534325 (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate

Cat. No. B7534325
M. Wt: 266.25 g/mol
InChI Key: JTIJHURKOFAVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate, also known as ODOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ODOB is a white crystalline powder that is soluble in organic solvents but insoluble in water. It has a molecular weight of 306.29 g/mol and a melting point of 68-70°C.

Mechanism of Action

The mechanism of action of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has also been found to inhibit the replication of certain viruses and bacteria, making it a potential candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects:
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has been found to have minimal toxicity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate is also stable under a range of conditions, making it suitable for various applications. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate. One area of interest is the development of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate-based fluorescent probes for the detection of metal ions. Another area of research is the development of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate-based antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate and its potential applications in cancer therapy and inflammatory diseases.

Synthesis Methods

The synthesis of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate involves the reaction between 2,3-dimethoxybenzoic acid and ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide in methanol to yield (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has been studied extensively for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has also been studied for its potential as a fluorescent probe for the detection of metal ions. Its unique chemical structure and properties make it a promising candidate for further research in these areas.

properties

IUPAC Name

(2-oxooxolan-3-yl) 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-16-9-5-3-4-8(11(9)17-2)12(14)19-10-6-7-18-13(10)15/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIJHURKOFAVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OC2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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